molecular formula C14H15NO2 B1391921 Spiro[indene-1,4'-piperidine]-3-carboxylic acid CAS No. 936138-15-7

Spiro[indene-1,4'-piperidine]-3-carboxylic acid

Cat. No. B1391921
M. Wt: 229.27 g/mol
InChI Key: MWAYEAPVXSDUDY-UHFFFAOYSA-N
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Description

Spiro compounds are biologically active organic compounds with unique structures, found in a wide variety of natural products and drugs . They do not readily lead to drug resistance due to their unique mechanisms of action and have, therefore, attracted considerable attention regarding pesticide development .


Synthesis Analysis

The direct, catalytic, and enantioselective synthesis of spirocycles from readily available starting materials and in an atom economic manner remains a highly sought-after task in organic synthesis . An enantioselective Pd-hydride-catalyzed cycloaddition method for the synthesis of spirocyclic compounds directly from two classes of commonly available starting materials, 1,3-enynes and cyclic carbon−hydrogen (C−H) bonds, is reported .


Molecular Structure Analysis

Spirocyclic scaffolds are widely present in numerous natural products and biologically active compounds . The uniquely rigid structures of spirocyclic scaffolds can reduce the conformational entropy penalty upon binding to a protein target .


Chemical Reactions Analysis

A three-component reaction between pyrrolidine, aromatic aldehydes, and 3-arylideneoxindolin-2-ones catalyzed by acetic acid in refluxing toluene for the synthesis of functionalized 7′-arylidenespiro[indoline-3,1′-pyrrolizines] has been described .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, Spiro[indene-1,4’-piperidine], is 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 .

Scientific Research Applications

Sigma Receptor Ligands

Spiro[indene-1,4'-piperidine]-3-carboxylic acid derivatives have been studied for their binding properties to sigma receptors. Compounds with cyano groups in position 3 of the spirocycle show high affinity and selectivity for sigma(1) receptors, indicating potential applications in neuropharmacology and the treatment of neurological disorders (Maier & Wünsch, 2002).

Synthetic Route Exploration

Research into the synthesis of spiro[indole-3,4'-piperidin]-2-ones, which are closely related to spiro[indene-1,4'-piperidine]-3-carboxylic acid, has been documented. This work is significant for the development of complex organic compounds with potential therapeutic applications (Freund & Mederski, 2000).

Histone Deacetylase (HDAC) Inhibitors

Spiro[indene-1,4'-piperidine]-3-carboxylic acid derivatives have been identified as novel structures in the development of histone deacetylase (HDAC) inhibitors. These compounds are evaluated for their antiproliferative activity on tumor cell lines, highlighting their potential in cancer therapeutics (Varasi et al., 2011).

Biologically Active Compounds

The spiro[chromane-2,4'-piperidine]-4(3H)-one, a variant of spiro[indene-1,4'-piperidine]-3-carboxylic acid, is an important pharmacophore in many drugs and biochemical reagents. Recent advances in synthesizing these compounds underscore their significance in medicinal chemistry research (Ghatpande et al., 2020).

Growth Hormone Secretagogues

Research on spiro(indane-1,4-piperidine) derivatives as growth hormone secretagogues shows the potential of these compounds in modulating growth hormone levels, with implications for conditions such as growth hormone deficiency (Yang et al., 1998).

Selective Estrogen Receptor Modulators

Studies on the structure-activity relationships in spiro[indene-1,1'-indane] series, which include spiro[indene-1,4'-piperidine]-3-carboxylic acid derivatives, have found them to be equivalent to other basic side chains in selective estrogen receptor modulators. This research opens up avenues for new treatments in hormone-related conditions like breast cancer (Watanabe et al., 2003).

Safety And Hazards

While specific safety data for “Spiro[indene-1,4’-piperidine]-3-carboxylic acid” is not available, it’s important to handle all chemicals with care. Always follow safety guidelines and use appropriate personal protective equipment .

Future Directions

Spirocycles play an important role in drug discovery and development . The development of efficient asymmetric approaches for constructing spirocyclic compounds has attracted much attention . The methods that are direct, catalytic, enantioselective, and atom economic and that rely on the use of commonly available starting materials are in high need .

properties

IUPAC Name

spiro[indene-3,4'-piperidine]-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-13(17)11-9-14(5-7-15-8-6-14)12-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAYEAPVXSDUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C=C(C3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678292
Record name Spiro[indene-1,4'-piperidine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[indene-1,4'-piperidine]-3-carboxylic acid

CAS RN

936138-15-7
Record name Spiro[indene-1,4'-piperidine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[indene-1,4'-piperidine]-3-carboxylic acid
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Spiro[indene-1,4'-piperidine]-3-carboxylic acid
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Spiro[indene-1,4'-piperidine]-3-carboxylic acid
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Spiro[indene-1,4'-piperidine]-3-carboxylic acid
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Reactant of Route 6
Spiro[indene-1,4'-piperidine]-3-carboxylic acid

Citations

For This Compound
1
Citations
SJ Tantry, G Degiacomi, S Sharma… - Bioorganic & medicinal …, 2015 - Elsevier
Whole cell based screens to identify hits against Mycobacterium tuberculosis (Mtb), carried out under replicating and non-replicating (NRP) conditions, resulted in the identification of …
Number of citations: 43 www.sciencedirect.com

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